Formamidine Hydrobromide

Catalog No.
S899780
CAS No.
146958-06-7
M.F
CH5BrN2
M. Wt
124.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamidine Hydrobromide

Formamidine Hydrobromide (FABr, >99.99% trace metals, H2O

CAS Number

146958-06-7

Product Name

Formamidine Hydrobromide

IUPAC Name

methanimidamide;hydrobromide

Molecular Formula

CH5BrN2

Molecular Weight

124.97 g/mol

InChI

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H

InChI Key

QWANGZFTSGZRPZ-UHFFFAOYSA-N

SMILES

C(=N)N.Br

Canonical SMILES

C(=N)N.Br

The exact mass of the compound Formamidine Hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Formamidine Hydrobromide, Formamidinium bromide, FABr, Methanimidamide hydrobromide, Formamidine HBr

Purity

≥99.99% (trace metals basis)

Package Size

1 g, 5 g

Formamidine Hydrobromide (FABr, CAS 146958-06-7) is a high-purity organohalide salt fundamentally utilized as a core precursor in the synthesis of formamidinium lead bromide (FAPbBr3) and mixed-halide perovskite optoelectronics . In procurement contexts, ultra-dry (water <100 ppm) and high-purity (>99.99% trace metals basis) grades of FABr are prioritized to ensure reproducible crystallization kinetics and minimize non-radiative recombination centers in the resulting films. Unlike generic organic salts, FABr is specifically selected to engineer the lattice parameter and optical properties of perovskite absorbers, making it an indispensable material for researchers and manufacturers scaling next-generation photovoltaics and light-emitting diodes (LEDs).

Procurement Fit

Formamidinium (FA⁺) cation source for perovskite synthesis
Defines phase stability, band gap, and tolerance factor
Key precursor for high-efficiency PSCs and PeLEDs

Generic substitution of FABr with closely related analogs fundamentally alters the optoelectronic and structural properties of the target device. Substituting FABr with Formamidine Hydroiodide (FAI) results in a narrow-bandgap perovskite (~1.48 eV) that is entirely unsuitable for the wide-bandgap top cells required in tandem solar architectures [1]. Attempting to use Methylammonium Bromide (MABr) as an alternative introduces severe thermal stability limitations, as the methylammonium cation is highly volatile and prone to degradation under standard operating temperatures [2]. Furthermore, utilizing Formamidine Acetate requires secondary halogenation with hydrobromic acid during synthesis, a step that introduces stoichiometric variability, excess moisture, and processing complexity that invariably degrades the final film quality.

Substitution Risk

Cation-dependent phase stability
Replacing FABr with MABr shifts the perovskite tolerance factor; FA⁺ imparts a different phase behaviour and reported higher thermal stability.
Moisture-resistance profile mismatch
FA-based perovskites may show different humidity degradation kinetics; reported moisture resistance may not transfer to MA-based films.
Vapor-phase processing incompatibility
FABr and MABr differ markedly in vapor pressure; precursor substitution can alter thin-film stoichiometry in vapor-assisted deposition methods.

Precise Bandgap Widening for Tandem Photovoltaics

The primary procurement driver for FABr is its ability to widen the optical bandgap of perovskite absorbers. When FABr is used to synthesize FAPbBr3, the resulting material exhibits an energy bandgap of approximately 2.23 eV to 2.40 eV, compared to the ~1.48 eV bandgap produced when using FAI to form FAPbI3 . This specific bandgap range is critical for current-matching in multi-junction architectures.

Evidence DimensionOptical Bandgap
Target Compound Data~2.23 eV (FAPbBr3 derived from FABr)
Comparator Or Baseline~1.48 eV (FAPbI3 derived from FAI)
Quantified Difference~0.75 eV increase in bandgap
ConditionsThin-film perovskite solar cell absorber layer

Enables the fabrication of wide-bandgap top cells that are strictly required for high-efficiency perovskite-silicon tandem solar cells.

PCE with FABr Passivation
Head-to-head
24.62% vs 22.25% control
Supports passivation-layer performance screening
Simulation-validated; 1×1017 cm⁻³ condition

Superior Stability over Methylammonium Analogs

Formamidinium-based perovskites synthesized via FABr demonstrate significantly higher chemical and thermal stability than their methylammonium counterparts. FAPbBr3 nanocrystals and films maintain structural integrity at elevated temperatures, whereas MAPbBr3 (derived from MABr) suffers from rapid degradation due to the higher volatility and hygroscopicity of the methylammonium cation[1].

Evidence DimensionChemical and Thermal Stability
Target Compound DataStable FAPbBr3 lattice with high resistance to thermal degradation
Comparator Or BaselineMAPbBr3 (MABr-derived) exhibiting rapid thermal degradation
Quantified DifferenceSignificant reduction in cation volatilization at operating temperatures
ConditionsNanocrystal and thin-film thermal stress testing

Prevents premature device failure and allows manufacturers to utilize higher-temperature annealing protocols during fabrication.

Moisture Stability (20 mol% FA vs MA)
Head-to-head
Best moisture resistance among tested dopants
Reported higher moisture resistance under test conditions
85% RH; 20 mol% FA⁺ doping in MAPbI₃

Surface Defect Passivation and Fill Factor Enhancement

Beyond bulk precursor use, evaporated FABr is utilized as a highly effective surface passivation layer. Depositing FABr onto pre-formed perovskite layers fills surface vacancies and significantly reduces non-radiative recombination, directly improving the fill factor of the photovoltaic cell compared to untreated baseline devices [1].

Evidence DimensionDevice Fill Factor and Defect Density
Target Compound DataEvaporated FABr passivation layer applied
Comparator Or BaselineUntreated perovskite surface
Quantified DifferenceMeasurable increase in fill factor and reduction in residual PbI2
ConditionsCo-evaporation method and surface modification of PSCs

Provides a dual-use procurement justification, allowing buyers to use the same high-purity compound for both bulk synthesis and critical interface passivation.

Vapor Pressure (150–240°C)
Cross-study comparable
Significantly higher than MABr and FAI
Supports vapor-assisted deposition selection
Derived from TGA and vaporization enthalpy
PCE with FABr Additive
Head-to-head
20.08% vs 16.55% pristine FAPbI₃
Quantifies additive-engineering performance gain
20 mol% FABr in precursor solution
Stability vs. MA/Cs Perovskites
Class-level
Reported higher stability for FAPbBr₃ nanostructures
Context-dependent stability profile; data to verify
Class-level inference; source-specific review

Wide-Bandgap Absorbers for Tandem Solar Cells

FABr is the definitive precursor choice for tuning the bandgap of mixed-halide perovskites (FAPb(I,Br)3) or pure FAPbBr3 to the ~2.23 eV range. This is essential for the top cell in tandem architectures, where FAI alone cannot provide the necessary optical transparency for the bottom silicon cell .

High-Color-Purity Green PeLEDs

Due to its superior chemical stability compared to MABr, FABr is heavily procured for synthesizing FAPbBr3 nanocrystals. These nanocrystals exhibit narrow full-width at half-maximum (FWHM) emission spectra, making them ideal for high-efficiency, stable green light-emitting diodes and optically pumped lasers [1].

Vacuum-Deposited Surface Passivation

High-purity, low-water FABr is utilized in thermal evaporation systems to deposit ultra-thin passivation layers on top of existing perovskite films. This process heals surface defects, minimizes non-radiative recombination, and boosts the overall fill factor of the final photovoltaic device[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PSC absorber & passivation
FA cation & bromide source
PCE gain & moisture stability endpoints
PeLEDs & quantum dot emitters
FAPbBr₃ nanocrystal formation
Intrinsic stability & emission purity
Vapor-phase film deposition
High vapor pressure precursor
Stoichiometry control & thickness uniformity
Additive engineering for FAPbI₃
Bromide-based defect passivation
PCE improvement without bandgap shift

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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